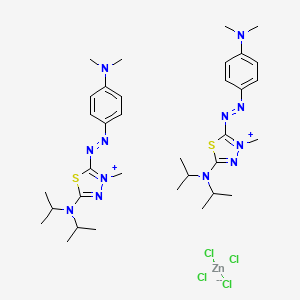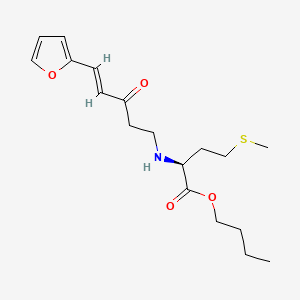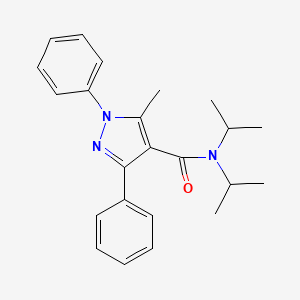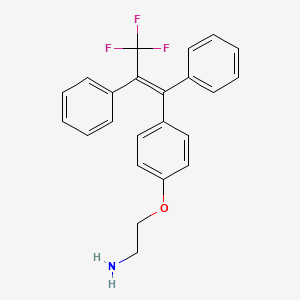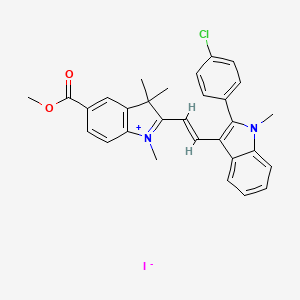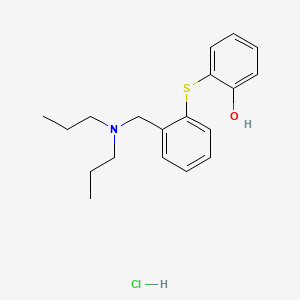
Sodium 1-methyl-2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-2-naphthalenesulfonate is an organic compound with the molecular formula C11H9O3S.Na. It is a sodium salt derivative of 1-methyl-2-naphthalenesulfonic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-2-naphthalenesulfonate typically involves the sulfonation of 1-methyl naphthalene. The process begins with the reaction of 1-methyl naphthalene with sulfuric acid, leading to the formation of 1-methyl-2-naphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the resulting sulfonic acid is neutralized in situ. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding naphthalene derivative.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various sulfone and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 1-methyl-2-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a surfactant in biochemical assays and as a stabilizing agent for certain proteins and enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium 1-methyl-2-naphthalenesulfonate is primarily based on its ability to interact with various molecular targets. The sulfonate group allows it to form strong ionic interactions with positively charged species, making it effective in binding to proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Sodium 2-methyl-1-naphthalenesulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
Comparison: Sodium 1-methyl-2-naphthalenesulfonate is unique due to the position of the methyl and sulfonate groups on the naphthalene ring. This specific arrangement imparts distinct chemical properties, such as solubility and reactivity, which differ from its isomers and other related compounds. For instance, sodium 2-methyl-1-naphthalenesulfonate has the methyl group in a different position, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
5158-43-0 |
|---|---|
Molecular Formula |
C11H9NaO3S |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
sodium;1-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
JJSUYDLNXJDSNM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


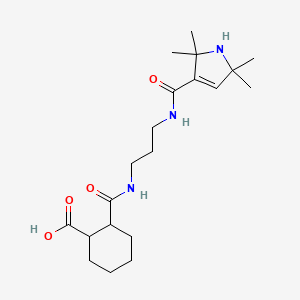
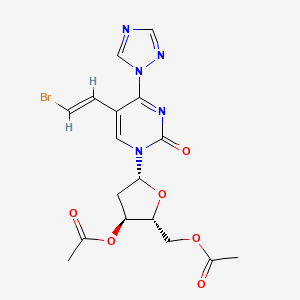
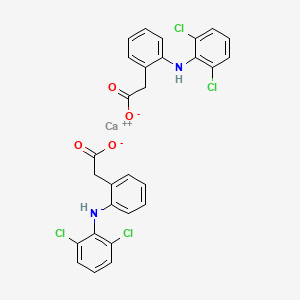

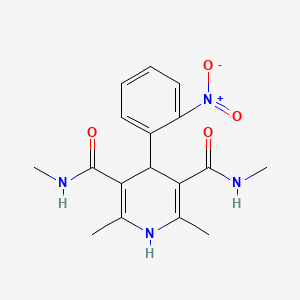
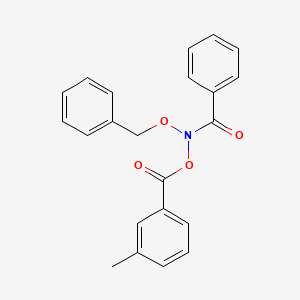
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)

